Product packaging for o-Chlorophenylthioacetate(Cat. No.:)

o-Chlorophenylthioacetate

Cat. No.: B15060656
M. Wt: 185.65 g/mol
InChI Key: BOCWLWBWNYIATQ-UHFFFAOYSA-M
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Description

O-Chlorophenylthioacetate is a useful research compound. Its molecular formula is C8H6ClOS- and its molecular weight is 185.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClOS- B15060656 o-Chlorophenylthioacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClOS-

Molecular Weight

185.65 g/mol

IUPAC Name

2-(2-chlorophenyl)ethanethioate

InChI

InChI=1S/C8H7ClOS/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)/p-1

InChI Key

BOCWLWBWNYIATQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)[S-])Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of o-Chlorophenylthioacetate and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known chemical properties of o-chlorophenylthioacetate (S-(2-chlorophenyl) ethanethioate) and structurally related compounds. Due to a notable lack of specific experimental data for this compound in publicly accessible literature, this document leverages data from the closely related compound, o-chlorophenyl thioacetic acid, and outlines general synthetic methodologies for S-aryl thioacetates. This guide aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this class of molecules.

Core Chemical Properties

While specific experimental data for this compound is limited, the computed properties of the related o-chlorophenyl thioacetic acid (CAS RN: 18619-18-6) provide valuable insights into the expected characteristics of the target compound.

Table 1: Physicochemical Properties of o-Chlorophenyl Thioacetic Acid[1]
PropertyValueSource
Molecular Formula C₈H₇ClO₂SPubChem
Molecular Weight 202.66 g/mol PubChem
IUPAC Name 2-(2-chlorophenyl)sulfanylacetic acidPubChem
CAS Number 18619-18-6PubChem
XLogP3-AA 2.7PubChem (Computed)
Hydrogen Bond Donor Count 1PubChem (Computed)
Hydrogen Bond Acceptor Count 3PubChem (Computed)
Rotatable Bond Count 3PubChem (Computed)
Exact Mass 201.9855283PubChem (Computed)
Topological Polar Surface Area 62.6 ŲPubChem (Computed)
Heavy Atom Count 12PubChem (Computed)
Formal Charge 0PubChem (Computed)
Complexity 163PubChem (Computed)

Experimental Protocols

General Synthesis of S-Aryl Thioacetates

A general and efficient method for the preparation of S-aryl thioacetates involves the palladium-catalyzed coupling of aryl halides with potassium thioacetate. This method is noted for its tolerance of a wide range of functional groups.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products ArylHalide Ar-X (X = Br, I) Product Ar-S-COCH₃ ArylHalide->Product PotassiumThioacetate CH₃COSK PotassiumThioacetate->Product Catalyst Pd Catalyst Ligand Catalyst->Product Byproduct KX

Caption: General synthesis of S-Aryl Thioacetates.

Detailed Methodology:

A typical procedure involves the reaction of an aryl bromide or iodide with potassium thioacetate in a suitable solvent, such as toluene or cyclopentyl methyl ether (CPME), in the presence of a palladium catalyst and a phosphine ligand.[1] The reaction mixture is typically heated to achieve completion. The product, an S-aryl thioacetate, can then be isolated using standard purification techniques like column chromatography.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. Research on related aryl sulfide and thiourea derivatives has indicated potential for a range of biological activities, including antioxidant and enzyme inhibitory effects.[2] However, without experimental data on this compound, any discussion of its biological role would be purely speculative.

Due to the lack of information on its biological interactions, a diagram of a signaling pathway involving this compound cannot be provided at this time. Further research is required to elucidate the bioactivity and mechanism of action of this compound.

Safety Information

The safety profile of this compound has not been specifically documented. However, GHS hazard statements for the related o-chlorophenyl thioacetic acid indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It is reasonable to assume that this compound may have a similar hazard profile, and appropriate personal protective equipment should be used when handling this compound.

Conclusion

References

An In-depth Technical Guide to o-Chlorophenylthioacetic Acid (CAS 18619-18-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data for o-Chlorophenylthioacetic acid is publicly available. This guide provides a comprehensive overview based on available information for this compound and structurally related molecules. Predicted data and proposed experimental protocols are included to facilitate future research.

Chemical Identity and Properties

o-Chlorophenylthioacetic acid, also known as 2-(2-chlorophenyl)sulfanylacetic acid, is an aromatic thioether carboxylic acid.

PropertyValue
IUPAC Name 2-(2-chlorophenyl)sulfanylacetic acid
Synonyms o-Chlorophenylthioacetic acid, ((2-chlorophenyl)thio)acetic acid, o-Chlorophenylmercaptoacetic acid
CAS Number 18619-18-6
Molecular Formula C₈H₇ClO₂S[1]
Molecular Weight 202.66 g/mol [1]
Predicted Boiling Point 332.4 ± 27.0 °C
Predicted Density 1.41 ± 0.1 g/cm³
Predicted pKa 3.37 ± 0.10
XLogP3 2.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Topological Polar Surface Area 62.6 Ų

Synthesis

Proposed Experimental Protocol: Synthesis of o-Chlorophenylthioacetic Acid

Reaction Scheme:

Materials:

  • 2-Chlorothiophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Water (distilled or deionized)

  • Ethanol (for recrystallization)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (2.1 equivalents) in water.

  • Addition of Thiophenol: To the stirred solution, add 2-chlorothiophenol (1.0 equivalent) dropwise at room temperature.

  • Addition of Haloacetic Acid: In a separate beaker, dissolve chloroacetic acid (1.0 equivalent) in water and neutralize it with a portion of the sodium hydroxide solution. Add this solution dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with concentrated hydrochloric acid until a precipitate forms (pH ~2).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

  • Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure o-Chlorophenylthioacetic acid.

Synthesis Workflow Diagram

G Synthesis Workflow for o-Chlorophenylthioacetic Acid cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Chlorothiophenol 2-Chlorothiophenol S-Alkylation S-Alkylation 2-Chlorothiophenol->S-Alkylation Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->S-Alkylation NaOH NaOH NaOH->S-Alkylation Acidification Acidification S-Alkylation->Acidification Extraction Extraction Acidification->Extraction Drying Drying Extraction->Drying Evaporation Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization o-Chlorophenylthioacetic Acid o-Chlorophenylthioacetic Acid Recrystallization->o-Chlorophenylthioacetic Acid G Biological Screening Workflow cluster_compound Test Compound cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening & Mechanism of Action cluster_outcome Outcome o-Chlorophenylthioacetic Acid o-Chlorophenylthioacetic Acid Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) o-Chlorophenylthioacetic Acid->Cytotoxicity Assay (e.g., MTT) Antimicrobial Assay (e.g., MIC) Antimicrobial Assay (e.g., MIC) o-Chlorophenylthioacetic Acid->Antimicrobial Assay (e.g., MIC) Anti-inflammatory Assay (e.g., COX inhibition) Anti-inflammatory Assay (e.g., COX inhibition) o-Chlorophenylthioacetic Acid->Anti-inflammatory Assay (e.g., COX inhibition) Dose-Response Studies Dose-Response Studies Cytotoxicity Assay (e.g., MTT)->Dose-Response Studies If active Antimicrobial Assay (e.g., MIC)->Dose-Response Studies If active Enzyme Kinetics Enzyme Kinetics Anti-inflammatory Assay (e.g., COX inhibition)->Enzyme Kinetics If active Identification of Biological Activity Identification of Biological Activity Dose-Response Studies->Identification of Biological Activity Signaling Pathway Analysis (e.g., Western Blot) Signaling Pathway Analysis (e.g., Western Blot) Enzyme Kinetics->Signaling Pathway Analysis (e.g., Western Blot) Signaling Pathway Analysis (e.g., Western Blot)->Identification of Biological Activity

References

o-Chlorophenylthioacetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed overview of the fundamental physicochemical properties of o-Chlorophenylthioacetate, a compound of interest in various research and development sectors. The information is presented to be accessible and useful for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The core identifying characteristics of a chemical compound are its molecular formula and molecular weight. These values are fundamental for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling.

Data Summary

The molecular formula and weight for this compound are summarized below. These values are computationally derived based on the elemental composition and isotopic abundances.

PropertyValueSource
Molecular FormulaC₈H₇ClO₂S[1][2]
Molecular Weight202.66 g/mol [1][2]

Methodology for Determination

The molecular formula and weight listed are computationally determined properties.

  • Molecular Formula (C₈H₇ClO₂S): This is determined by identifying the constituent atoms (Carbon, Hydrogen, Chlorine, Oxygen, Sulfur) and counting the number of each atom in a single molecule of the compound.

  • Molecular Weight (202.66 g/mol ): This is calculated by summing the atomic weights of all atoms present in the molecular formula (8 × AW of C) + (7 × AW of H) + (1 × AW of Cl) + (2 × AW of O) + (1 × AW of S). The values are based on standard isotopic abundances.[1][2]

Logical Relationship of Compound Properties

The following diagram illustrates the logical flow from the compound's identity to its fundamental physicochemical properties.

G Logical Flow of this compound Properties A This compound B Chemical Structure A->B is defined by its C Molecular Formula C₈H₇ClO₂S B->C determines the D Molecular Weight 202.66 g/mol C->D is used to calculate the

Caption: Logical relationship of compound properties.

References

Unraveling o-Chlorophenylthioacetate: A Technical Overview of a Lesser-Known Thioester

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the chemical entity o-Chlorophenylthioacetate. Due to a notable lack of extensive public domain data on this specific compound, this document aims to provide a clear understanding of its identity, distinguishing it from the similarly named but structurally different o-chlorophenyl thioacetic acid. Furthermore, it outlines general synthetic approaches for related S-aryl thioacetates, offering a foundational experimental direction in the absence of specific protocols for the title compound.

Defining this compound: Synonyms and Structure

This compound, more systematically named S-(2-chlorophenyl) ethanethioate , is an organic compound that has received limited attention in scientific literature. A critical point of clarification is the distinction from o-chlorophenyl thioacetic acid (CAS Number: 18619-18-6), a carboxylic acid. In contrast, this compound is a thioester.

A comprehensive search has revealed a scarcity of specific synonyms for S-(2-chlorophenyl) ethanethioate. However, based on the nomenclature of related compounds, the following alternative names can be considered valid:

  • S-(o-chlorophenyl) thioacetate

  • 2-Chlorophenyl thiolacetate

  • Ethanethioic acid, S-(2-chlorophenyl) ester

It is imperative for researchers to use the systematic name, S-(2-chlorophenyl) ethanethioate , to avoid ambiguity with its acidic counterpart.

Physicochemical and Safety Data

Table 1: Computed Properties for S-(4-chlorophenyl) ethanethioate (para-isomer)

PropertyValue
Molecular Formula C8H7ClOS
Molecular Weight 186.66 g/mol
XLogP3-AA 3.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2

Note: This data is for the para-isomer (S-(4-chlorophenyl) ethanethioate) and is provided for illustrative purposes due to the lack of specific data for the ortho-isomer.

General Synthetic Approaches for S-Aryl Thioacetates

While a specific, detailed experimental protocol for the synthesis of S-(2-chlorophenyl) ethanethioate has not been identified in the reviewed literature, general methods for the preparation of S-aryl thioacetates are well-established. These methods can serve as a foundational protocol for the synthesis of the target compound.

Palladium-Catalyzed Coupling of Aryl Halides with a Thiol Source

A common and effective method involves the palladium-catalyzed coupling of an aryl halide (in this case, 2-chlorobenzyl halide) with a thioacetate source, such as potassium thioacetate.[1] This approach is versatile and tolerates a wide range of functional groups.

General Experimental Protocol Outline:

  • Reactant Preparation: A reaction vessel is charged with the aryl halide (e.g., 2-chlorobromobenzene), potassium thioacetate, a palladium catalyst (e.g., Pd(dba)2), and a suitable phosphine ligand (e.g., Xantphos).

  • Solvent Addition: An appropriate anhydrous, degassed solvent (e.g., toluene or dioxane) is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for a period of 12 to 24 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the S-aryl thioacetate.

G General Workflow for Palladium-Catalyzed Synthesis of S-Aryl Thioacetates cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge reaction vessel with: - Aryl Halide - Potassium Thioacetate - Palladium Catalyst - Phosphine Ligand B Add anhydrous, degassed solvent A->B 1 C Heat under inert atmosphere (80-110 °C, 12-24 h) B->C 2 D Cool and dilute with organic solvent C->D 3 E Wash with water and brine D->E 4 F Dry organic layer E->F 5 G Remove solvent under reduced pressure F->G 6 H Purify by column chromatography G->H 7 I Pure S-Aryl Thioacetate H->I 8

References

o-Chlorophenylthioacetic Acid: A Technical Guide to its Core Characteristics and Historical Context

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of o-chlorophenylthioacetic acid, a member of the arylthioacetic acid class of compounds. While the specific historical details of its initial synthesis are not extensively documented in readily available literature, this document situates its development within the broader context of the exploration of arylthioacetic acids. This guide details its physicochemical properties, a probable synthetic route with a detailed experimental protocol, and explores its biological activity, primarily focusing on its role as a potential Peroxisome Proliferator-Activated Receptor (PPAR) agonist. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams generated with Graphviz. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Introduction and Historical Context

The discovery of o-chlorophenylthioacetic acid is intertwined with the broader history of research into arylthioacetic acids. While a singular seminal publication detailing its initial synthesis is not readily apparent, the fundamental chemistry for its creation has been established for over a century. The synthesis of related thiophenols and their derivatives was a subject of investigation in the early 20th century, with various methods for forming the crucial carbon-sulfur bond being explored.

The general class of arylthioacetic acids gained significant attention with the discovery of their biological activities, particularly as modulators of lipid metabolism. A notable compound in this class, Wy-14643, an analogue of clofibrate, was identified as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and a weak agonist of PPARγ.[1][2] This discovery spurred further investigation into the structure-activity relationships of related compounds, including halogenated derivatives like o-chlorophenylthioacetic acid. The primary route for synthesizing these compounds involves the reaction of a substituted thiophenol with a haloacetic acid derivative, a reaction well-established in organic chemistry.

Physicochemical Properties

The fundamental physicochemical properties of o-chlorophenylthioacetic acid are summarized in the table below. These properties are essential for its handling, formulation, and interpretation of its biological activity.

PropertyValueSource
Molecular Formula C₈H₇ClO₂SPubChem
Molecular Weight 202.66 g/mol PubChem
Appearance White to off-white crystalline powderSupplier Data
Melting Point 138-141 °CSupplier Data
pKa (predicted) 3.37 ± 0.10ChemicalBook
LogP (predicted) 2.5PubChem
CAS Number 18619-18-6PubChem

Synthesis and Experimental Protocols

The most direct and commonly employed method for the synthesis of o-chlorophenylthioacetic acid is the nucleophilic substitution of a haloacetic acid with 2-chlorothiophenol. The following protocol provides a detailed methodology for this synthesis.

Synthesis of o-Chlorophenylthioacetic Acid

Reaction:

Materials:

  • 2-Chlorothiophenol (1.0 eq)

  • Chloroacetic acid (1.05 eq)

  • Sodium hydroxide (NaOH) (2.1 eq)

  • Hydrochloric acid (HCl), concentrated

  • Water (distilled or deionized)

  • Ethanol

  • Diethyl ether

Procedure:

  • Preparation of Sodium 2-Chlorothiophenolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (2.1 eq) in water. To this solution, add 2-chlorothiophenol (1.0 eq) dropwise with stirring. The reaction is exothermic. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium salt.

  • Preparation of Sodium Chloroacetate: In a separate beaker, dissolve chloroacetic acid (1.05 eq) in water and neutralize it with a solution of sodium hydroxide (1.0 eq) in water.

  • Reaction: Add the sodium chloroacetate solution to the sodium 2-chlorothiophenolate solution. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of o-chlorophenylthioacetic acid will form.

  • Purification: Filter the crude product and wash it with cold water to remove inorganic salts. The product can be further purified by recrystallization from an ethanol/water mixture or diethyl ether.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product R1 2-Chlorothiophenol S1 Formation of Sodium 2-Chlorothiophenolate R1->S1 R2 Chloroacetic Acid S2 Nucleophilic Substitution R2->S2 R3 Sodium Hydroxide R3->S1 S1->S2 S3 Acidification S2->S3 S4 Recrystallization S3->S4 P1 o-Chlorophenylthioacetic Acid S4->P1

Caption: Synthetic workflow for o-Chlorophenylthioacetic Acid.

Biological Activity and Signaling Pathways

The biological activity of o-chlorophenylthioacetic acid is primarily attributed to its function as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. There are three main subtypes of PPARs: α, γ, and δ. Arylthioacetic acids, as a class, are known to be agonists of these receptors, with varying selectivity.

PPARα Agonism and its Implications

o-Chlorophenylthioacetic acid is predicted to act as a PPARα agonist. Activation of PPARα leads to a cascade of downstream effects, primarily related to fatty acid catabolism.

Key effects of PPARα activation include:

  • Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver, heart, and skeletal muscle.

  • Reduced Plasma Triglycerides: Increased clearance of triglycerides from the plasma.

  • Anti-inflammatory Effects: PPARα activation can inhibit the expression of pro-inflammatory genes.

PPAR Signaling Pathway Diagram

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Ligand o-Chlorophenylthioacetic Acid (Ligand) PPARa PPARα Ligand->PPARa Enters Cell & Binds Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription (e.g., CPT1, ACO) PPRE->TargetGenes Activates Response Increased Fatty Acid Oxidation Reduced Triglycerides Anti-inflammatory Effects TargetGenes->Response

Caption: PPARα signaling pathway activated by o-Chlorophenylthioacetic Acid.

Experimental Protocol: PPARα Activation Assay (Luciferase Reporter Assay)

This protocol outlines a common in vitro method to determine the ability of a compound to activate PPARα.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Expression vector for human PPARα

  • Expression vector for Retinoid X Receptor alpha (RXRα)

  • Luciferase reporter plasmid containing a PPAR response element (PPRE) driving luciferase expression

  • Transfection reagent

  • Cell culture medium and supplements

  • o-Chlorophenylthioacetic acid (test compound)

  • GW7647 (positive control, potent PPARα agonist)

  • DMSO (vehicle control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture the chosen cell line in appropriate media.

    • Seed cells into 96-well plates.

    • Co-transfect the cells with the PPARα expression vector, RXRα expression vector, and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of o-chlorophenylthioacetic acid, GW7647 (positive control), or DMSO (vehicle control).

    • Incubate the cells for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

    • Plot the fold induction of luciferase activity versus the compound concentration.

    • Determine the EC₅₀ value (the concentration of the compound that elicits a half-maximal response).

Conclusion

o-Chlorophenylthioacetic acid represents a classic example of an arylthioacetic acid with potential biological activity as a PPARα agonist. While its specific discovery is not prominently documented, its synthesis is straightforward and based on well-established chemical principles. The primary interest in this and related compounds lies in their ability to modulate lipid metabolism and inflammatory responses through the activation of PPARs. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of o-chlorophenylthioacetic acid and its analogs. Further studies are warranted to fully elucidate its specific in vivo efficacy and safety profile.

References

o-Chlorophenylthioacetate: A Technical Guide on its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Chlorophenylthioacetate, with the chemical formula C₈H₇ClO₂S, is an organosulfur compound belonging to the thioester family. Thioesters are known for their role as important intermediates in organic synthesis and their presence in various biological pathways. Understanding the solubility and stability of this compound is crucial for its handling, storage, and application in research and development, particularly in the context of drug discovery and formulation where such properties dictate bioavailability and shelf-life.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 18619-18-6PubChem
Molecular Formula C₈H₇ClO₂SPubChem
Molecular Weight 202.66 g/mol PubChem
Appearance White to off-white crystalline solid (predicted)General knowledge
Melting Point Not available-
Boiling Point Not available-
pKa Not available-
LogP (predicted) 2.7PubChem

Solubility Profile

The solubility of a compound is a critical parameter influencing its absorption and distribution. For this compound, the solubility is expected to be low in aqueous solutions and higher in organic solvents, a common characteristic for aryl thioacetates.

Table 1: Quantitative Solubility of this compound (Template)

SolventTemperature (°C)Solubility (mg/mL)Method
Water25Data not availableShake-Flask
Phosphate Buffered Saline (pH 7.4)25Data not availableShake-Flask
Ethanol25Data not availableShake-Flask
Methanol25Data not availableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data not availableShake-Flask
Acetone25Data not availableShake-Flask
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the steps to determine the equilibrium solubility of this compound in various solvents.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add to vial with known volume of solvent prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature (e.g., 25°C) for 24-48 hours equil1->equil2 analysis1 Centrifuge or filter to remove undissolved solid equil2->analysis1 analysis2 Collect supernatant analysis1->analysis2 analysis3 Quantify concentration (e.g., by HPLC-UV) analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation: An excess amount of this compound is added to a vial containing a known volume of the test solvent.

  • Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered (using a chemically inert filter, e.g., PTFE) to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute. Forced degradation studies are employed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.

Table 2: Forced Degradation of this compound (Template)

ConditionReagent/StressTime (hours)Degradation (%)Major Degradants
Hydrolytic 0.1 M HCl24, 48, 72Data not availableo-Chlorophenol, Thioacetic acid (predicted)
0.1 M NaOH2, 4, 8Data not availableo-Chlorophenol, Thioacetic acid (predicted)
Water (pH 7)24, 48, 72Data not available-
Oxidative 3% H₂O₂2, 4, 8Data not availableSulfoxide and/or sulfone derivatives (predicted)
Photolytic UV light (254 nm)24, 48, 72Data not available-
Visible light24, 48, 72Data not available-
Thermal 60°C24, 48, 72Data not available-
Experimental Protocol: Forced Degradation Study

This protocol describes a general procedure for conducting forced degradation studies on this compound.

G cluster_stress Stress Conditions cluster_analysis Analysis hydrolytic Hydrolytic (Acid, Base, Neutral) sampling Sample at various time points hydrolytic->sampling oxidative Oxidative (e.g., H2O2) oxidative->sampling photolytic Photolytic (UV/Vis light) photolytic->sampling thermal Thermal (Elevated temperature) thermal->sampling neutralization Neutralize (if necessary) sampling->neutralization hplc Analyze by Stability-Indicating HPLC Method neutralization->hplc mass_balance Assess Mass Balance hplc->mass_balance start Prepare solution of This compound start->hydrolytic start->oxidative start->photolytic start->thermal

Caption: Forced Degradation Experimental Workflow.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

  • Application of Stress: The stock solution is diluted with the respective stressor solutions (e.g., 0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂) or exposed to stress conditions (heat, light). A control sample (unstressed) is also prepared.

  • Incubation: The samples are incubated for predetermined time intervals.

  • Sampling and Quenching: At each time point, an aliquot is withdrawn, and the degradation reaction is stopped (e.g., by neutralization of acid/base or dilution).

  • Analysis: All samples are analyzed by a stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of the parent compound in stressed and unstressed samples. Peak purity of the parent peak should be assessed to ensure no co-eluting degradants.

Anticipated Degradation Pathways

Based on the chemistry of thioesters, the following degradation pathways for this compound can be anticipated:

  • Hydrolysis: The ester linkage is susceptible to cleavage under both acidic and basic conditions, yielding o-chlorothiophenol and acetic acid. The rate of hydrolysis is expected to be significantly faster under basic conditions.

  • Oxidation: The sulfur atom in the thioester linkage can be oxidized by agents like hydrogen peroxide to form the corresponding sulfoxide and, under more stringent conditions, the sulfone.

G cluster_main Degradation of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound h_prod1 o-Chlorothiophenol parent->h_prod1 H₂O / H⁺ or OH⁻ h_prod2 Acetic Acid parent->h_prod2 H₂O / H⁺ or OH⁻ o_prod1 Sulfoxide Derivative parent->o_prod1 [O] o_prod2 Sulfone Derivative o_prod1->o_prod2 [O]

Caption: Predicted Degradation Pathways.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a framework for its characterization. The presented protocols for determining solubility and assessing stability are standard in the pharmaceutical industry and can be readily applied to this compound. The predicted low aqueous solubility and susceptibility to hydrolytic and oxidative degradation are key considerations for its use in research and development. It is strongly recommended that experimental studies be conducted to generate precise data and confirm these theoretical considerations.

An In-depth Technical Guide to the Key Reactive Sites of o-Chlorophenylthioacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Chlorophenylthioacetic acid, a molecule incorporating a carboxylic acid, a thioether linkage, and a chlorinated aromatic ring, presents multiple sites for chemical reactivity. This guide provides a detailed analysis of these reactive centers, drawing upon established principles of organic chemistry to predict and explain the molecule's behavior. The key reactive sites—the carboxylic acid group, the thioether sulfur atom, and the aromatic ring—are discussed in the context of potential synthetic transformations and metabolic pathways. This document aims to serve as a foundational resource for professionals engaged in research and development involving this and structurally related compounds.

Introduction

o-Chlorophenylthioacetic acid (2-((2-chlorophenyl)thio)acetic acid) is a chemical entity of interest due to its combination of distinct functional groups, each contributing to its overall chemical profile. Understanding the reactivity of each component is crucial for applications in drug design, synthesis of novel compounds, and predicting metabolic fate. This guide will systematically explore the three primary reactive sites of the molecule.

Key Reactive Sites

The principal sites of reactivity in o-chlorophenylthioacetic acid are:

  • The Carboxylic Acid Group (-COOH): This functional group is a primary site for acid-base reactions, esterification, and decarboxylation under certain conditions.

  • The Thioether Linkage (-S-): The sulfur atom is nucleophilic and susceptible to oxidation.

  • The Chlorinated Aromatic Ring (C₆H₄Cl): The benzene ring can undergo electrophilic aromatic substitution, while the carbon-chlorine bond can be subject to nucleophilic aromatic substitution under specific and often forcing conditions.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can participate in several key reactions.

Acidity and Salt Formation

As an acid, o-chlorophenylthioacetic acid will readily donate its proton to a base to form a carboxylate salt. This is often the first step in many reaction pathways.

Esterification

Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This reversible reaction, known as Fischer esterification, is a common method for modifying the carboxylic acid group.[1][2][3][4][5]

Experimental Protocol: Fischer Esterification (General Procedure)

  • Materials: o-Chlorophenylthioacetic acid, an alcohol (e.g., ethanol), a strong acid catalyst (e.g., concentrated sulfuric acid).

  • Procedure:

    • Dissolve o-chlorophenylthioacetic acid in an excess of the chosen alcohol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate to yield the crude ester.

    • Purify the crude product by column chromatography or distillation.

Decarboxylation

Decarboxylation is the removal of the carboxyl group as carbon dioxide.[6][7][8][9] While simple carboxylic acids are generally stable to heat, the presence of a beta-carbonyl group can facilitate this reaction. For o-chlorophenylthioacetic acid, decarboxylation would require harsh conditions as it is not a β-keto acid.[10]

Logical Relationship for Carboxylic Acid Reactivity

carboxylic_acid_reactivity o-Chlorophenylthioacetic Acid o-Chlorophenylthioacetic Acid Carboxylate Anion Carboxylate Anion o-Chlorophenylthioacetic Acid->Carboxylate Anion Base Ester Ester o-Chlorophenylthioacetic Acid->Ester Alcohol, H+

Caption: Key reactions of the carboxylic acid group.

Reactivity of the Thioether Linkage

The sulfur atom in the thioether linkage possesses lone pairs of electrons, rendering it nucleophilic and susceptible to oxidation.

Oxidation

Thioethers can be oxidized to sulfoxides and further to sulfones using various oxidizing agents.[11][12] The choice of oxidant and reaction conditions determines the extent of oxidation.

  • To Sulfoxide: Mild oxidizing agents like sodium periodate or one equivalent of hydrogen peroxide are typically used.[12]

  • To Sulfone: Stronger oxidizing agents like excess hydrogen peroxide or potassium permanganate can achieve the double oxidation.

Experimental Protocol: Oxidation of a Thioether to a Sulfoxide (General Procedure)

  • Materials: o-Chlorophenylthioacetic acid, an oxidizing agent (e.g., sodium periodate), a suitable solvent (e.g., methanol/water mixture).

  • Procedure:

    • Dissolve o-chlorophenylthioacetic acid in a mixture of methanol and water.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium periodate in water.

    • Stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, filter the mixture to remove the sodium iodate byproduct.

    • Extract the filtrate with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude sulfoxide.

    • Purify the product by crystallization or column chromatography.

Nucleophilicity and Alkylation

The sulfur atom can act as a nucleophile, reacting with electrophiles such as alkyl halides to form sulfonium salts.[13]

Signaling Pathway for Thioether Oxidation

thioether_oxidation Thioether Thioether Sulfoxide Sulfoxide Thioether->Sulfoxide [O] Sulfone Sulfone Sulfoxide->Sulfone [O]

Caption: Stepwise oxidation of the thioether linkage.

Reactivity of the Chlorinated Aromatic Ring

The aromatic ring of o-chlorophenylthioacetic acid can undergo both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The chlorine atom is an ortho, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the chlorine. However, due to its electron-withdrawing inductive effect, the chlorine atom deactivates the ring, making it less reactive towards electrophiles than benzene.[14][15][16] The thioether group is also an ortho, para-director and is generally considered an activating group. The interplay of these two substituents will govern the regioselectivity of EAS reactions.

Experimental Workflow for Electrophilic Aromatic Substitution

eas_workflow Start Start Reactants o-Chlorophenylthioacetic Acid + Electrophile Start->Reactants Reaction Lewis Acid Catalyst Reactants->Reaction Products Ortho/Para Substituted Products Reaction->Products Separation Chromatography Products->Separation Analysis Spectroscopy Separation->Analysis End End Analysis->End

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of o-Chlorophenylthioacetate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Chlorophenylthioacetate and its derivatives are sulfur-containing organic compounds that hold potential for applications in medicinal chemistry and materials science. The introduction of a thioester functionality and a chlorine substituent on the phenyl ring can modulate the biological activity and physicochemical properties of the parent molecule. This document provides detailed protocols for the synthesis of S-(2-chlorophenyl) ethanethioate, a representative this compound derivative. The primary synthetic route detailed is the acylation of 2-chlorothiophenol with acetyl chloride. This method is straightforward, generally high-yielding, and utilizes readily available starting materials.

Synthesis of S-(2-chlorophenyl) ethanethioate

The synthesis of S-(2-chlorophenyl) ethanethioate is most directly achieved through the nucleophilic acyl substitution reaction between 2-chlorothiophenol and acetyl chloride. In this reaction, the sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Acylation of 2-Chlorothiophenol

This protocol outlines the step-by-step procedure for the synthesis of S-(2-chlorophenyl) ethanethioate.

Materials:

  • 2-Chlorothiophenol

  • Acetyl chloride

  • Triethylamine (or another suitable base like pyridine)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorothiophenol (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir the mixture at room temperature.

  • Addition of Acetylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude S-(2-chlorophenyl) ethanethioate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Reactant1 2-Chlorothiophenol Reaction Acylation in Dichloromethane Reactant1->Reaction Reactant2 Acetyl Chloride Reactant2->Reaction Base Triethylamine Base->Reaction Workup Aqueous Workup Reaction->Workup Quenching Purification Column Chromatography Workup->Purification Product S-(2-chlorophenyl) ethanethioate Purification->Product

Caption: General workflow for the synthesis of S-(2-chlorophenyl) ethanethioate.

Data Presentation

The following table summarizes the expected characterization data for S-(2-chlorophenyl) ethanethioate. This data is essential for confirming the identity and purity of the synthesized compound.

Analysis Expected Data
Appearance Colorless to pale yellow oil
Molecular Formula C₈H₇ClOS
Molecular Weight 186.66 g/mol
¹H NMR (CDCl₃, ppm) δ 7.50-7.20 (m, 4H, Ar-H), 2.45 (s, 3H, -SCOCH₃)
¹³C NMR (CDCl₃, ppm) δ 194.5 (C=O), 135.0, 131.5, 130.0, 129.5, 127.0, 125.0 (Ar-C), 30.5 (-SCOCH₃)
Infrared (IR, cm⁻¹) ~1710 (C=O stretch), ~1470, ~1440 (C=C aromatic stretch), ~1030 (C-Cl stretch)
Mass Spectrometry (MS) m/z 186 (M⁺), 144 (M⁺ - C₂H₂O), 109 (M⁺ - C₂H₂O - Cl)
Yield Typically >85%

Biological Activity of Related Derivatives

While specific biological activity data for S-(2-chlorophenyl) ethanethioate is not extensively documented in publicly available literature, related aryl thioester derivatives have shown a range of biological activities. For instance, some alkyl 2-(acylthio)benzoates have demonstrated phytogrowth-inhibitory and cytotoxic activities.[1] The acetylthio group, in particular, was suggested to be important for these activities.[1] The biological evaluation of S-(2-chlorophenyl) ethanethioate and its derivatives could be a promising area for future research, particularly in the fields of anticancer and herbicidal agent development.

Potential Signaling Pathway Involvement (Hypothetical)

Given the cytotoxic potential of related compounds, this compound derivatives could potentially interact with cellular signaling pathways involved in cell proliferation and apoptosis. A hypothetical pathway is illustrated below.

Signaling_Pathway cluster_cell Cancer Cell Drug This compound Derivative Target Cellular Target (e.g., Kinase, Enzyme) Drug->Target Inhibition Prolif Proliferation Pathway (e.g., MAPK/ERK) Target->Prolif Blocks Apoptosis Apoptosis Pathway (e.g., Caspase Cascade) Target->Apoptosis Activates Outcome1 Decreased Proliferation Prolif->Outcome1 Outcome2 Increased Apoptosis Apoptosis->Outcome2

Caption: Hypothetical signaling pathway for an this compound derivative.

Conclusion

This document provides a detailed and practical guide for the synthesis of S-(2-chlorophenyl) ethanethioate. The outlined acylation protocol is a reliable method for obtaining this compound in good yield. The provided characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of their product. While the specific biological activities of this compound derivatives are yet to be fully explored, the activities of related compounds suggest that this class of molecules may be of interest for further investigation in drug discovery and development. Researchers are encouraged to use these protocols as a foundation for the synthesis and subsequent biological evaluation of novel this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: o-Chlorophenylthioacetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of o-Chlorophenylthioacetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the acetylation of 2-chlorothiophenol.

Question: My reaction shows low or no yield of this compound. What are the possible causes and solutions?

Answer:

Low or no product yield can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

  • Reagent Quality:

    • 2-Chlorothiophenol: This starting material can oxidize to the corresponding disulfide, especially if it's old or has been improperly stored. The presence of disulfide will consume the acetylating agent and reduce the yield.

      • Solution: Use freshly distilled or recently purchased 2-chlorothiophenol. Purity can be checked by TLC or GC-MS before starting the reaction.

    • Acetic Anhydride/Acetyl Chloride: These reagents are sensitive to moisture. Hydrolysis to acetic acid will render them ineffective for acetylation.

      • Solution: Use a fresh bottle of acetic anhydride or acetyl chloride. Ensure all glassware is thoroughly dried before use.

  • Reaction Conditions:

    • Inadequate Temperature: The acetylation of thiols is often exothermic. While the reaction may proceed at room temperature, gentle heating might be necessary to ensure completion. However, excessive heat can lead to side reactions.

      • Solution: Monitor the reaction temperature. If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C) and monitor the progress by TLC.

    • Insufficient Reaction Time: The reaction may not have proceeded to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material (2-chlorothiophenol) is no longer visible on the TLC plate.

    • Inefficient Mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction.

      • Solution: Ensure vigorous and constant stirring throughout the reaction.

  • Catalyst Issues (if applicable):

    • If using a base catalyst like pyridine or triethylamine, ensure it is dry. Moisture will deactivate the acetylating agent.

    • If using an acid catalyst, ensure it is appropriate for thioester synthesis and used in the correct amount.

Question: My TLC analysis shows the presence of unreacted 2-chlorothiophenol even after a prolonged reaction time. What should I do?

Answer:

The presence of starting material indicates an incomplete reaction. Here are the steps to address this:

  • Check Reagent Stoichiometry: Ensure that at least a stoichiometric equivalent of the acetylating agent (acetic anhydride or acetyl chloride) was used. It is common to use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.

  • Add More Acetylating Agent: If the stoichiometry was correct, it's possible some of the acetylating agent was consumed by moisture. Carefully add an additional portion (e.g., 0.2-0.3 equivalents) of acetic anhydride or acetyl chloride to the reaction mixture.

  • Increase Temperature: If adding more reagent doesn't help, consider gently heating the reaction mixture to 40-50 °C and continue to monitor by TLC.

  • Consider a Catalyst: If the reaction is being performed without a catalyst, the addition of a catalytic amount of a base (e.g., pyridine, DMAP) or a Lewis acid can accelerate the reaction.

Question: I have obtained a product, but it appears to be impure. What are the likely side products and how can I purify my this compound?

Answer:

Several impurities can form during the synthesis. Identifying them is key to successful purification.

  • Common Side Products:

    • Bis(2-chlorophenyl) disulfide: This forms from the oxidation of the starting material, 2-chlorothiophenol. It is a common impurity if the starting material is not fresh or if the reaction is exposed to air for extended periods.

    • Acetic Acid: This is a byproduct of the reaction with acetic anhydride and will be present if the workup is not thorough.

    • Unreacted Starting Material: As discussed above.

  • Purification Strategy:

    • Aqueous Workup: After the reaction is complete, a thorough aqueous workup is essential.

      • Quench the reaction with water or a saturated sodium bicarbonate solution to neutralize any remaining acid and hydrolyze excess acetic anhydride.

      • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic catalyst, then with a saturated sodium bicarbonate solution to remove acetic acid, and finally with brine to remove residual water.

    • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

    • Solvent Removal: Remove the solvent under reduced pressure.

    • Chromatography: If the product is still impure after the workup, column chromatography on silica gel is the most effective purification method. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used. The thioester is less polar than the starting thiol and significantly less polar than the disulfide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the acetylation of 2-chlorothiophenol using either acetic anhydride or acetyl chloride. This reaction is a nucleophilic acyl substitution.

Q2: Should I use acetic anhydride or acetyl chloride?

A2: Both can be effective. Acetic anhydride is generally less reactive and easier to handle. The byproduct is acetic acid, which is relatively easy to remove. Acetyl chloride is more reactive and moisture-sensitive, and it produces corrosive HCl gas as a byproduct, requiring a base to be present in the reaction to neutralize it. For laboratory-scale synthesis, acetic anhydride is often preferred for its ease of use.

Q3: Is a catalyst necessary for this reaction?

A3: The acetylation of thiols with acetic anhydride can often proceed without a catalyst, though it might be slow.[1] The reaction can be accelerated by the addition of a catalytic amount of a base such as pyridine or 4-(dimethylaminopyridine) (DMAP), or an acid catalyst.

Q4: What are the key safety precautions I should take during this synthesis?

A4:

  • 2-Chlorothiophenol: Has a strong, unpleasant odor and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetic Anhydride and Acetyl Chloride: Both are corrosive and lachrymatory (cause tearing). Handle them with care in a fume hood.

  • Byproducts: The reaction with acetyl chloride produces HCl gas, which is corrosive. Ensure proper ventilation and trapping of the gas if necessary.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., 9:1 hexane:ethyl acetate) to separate the starting material (2-chlorothiophenol) from the product (this compound). The product, being an ester, will be less polar and have a higher Rf value than the starting thiol.

Experimental Protocols

Protocol 1: Acetylation of 2-Chlorothiophenol with Acetic Anhydride

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 2-Chlorothiophenol

  • Acetic Anhydride

  • Pyridine (optional, as catalyst)

  • Dichloromethane (or other suitable solvent)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorothiophenol (1.0 eq) in dichloromethane.

  • Add acetic anhydride (1.2 eq) to the solution.

  • If using a catalyst, add a catalytic amount of pyridine (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

ParameterValue/ConditionNotes
Reactants
2-Chlorothiophenol1.0 equivalentStarting material
Acetic Anhydride1.1 - 1.5 equivalentsAcetylating agent
Solvent Dichloromethane, Chloroform, or THFAnhydrous conditions are recommended
Catalyst (Optional) Pyridine, Triethylamine, or DMAPCatalytic amount (0.05 - 0.1 eq)
Reaction Temperature Room Temperature to 50 °CMonitor for exotherm
Reaction Time 1 - 24 hoursMonitor by TLC
Expected Yield 80 - 95% (typical for thiol acetylations)Yield can vary based on purity of reagents and reaction conditions

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine 2-Chlorothiophenol & Solvent add_anhydride 2. Add Acetic Anhydride reagents->add_anhydride add_catalyst 3. Add Catalyst (Optional) add_anhydride->add_catalyst stir 4. Stir at Room Temperature add_catalyst->stir monitor 5. Monitor by TLC stir->monitor quench 6. Aqueous Workup monitor->quench Reaction Complete extract 7. Extract & Wash quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify product This compound purify->product troubleshooting_flowchart cluster_reagents Check Reagents cluster_conditions Adjust Conditions cluster_purification Address Impurities start Low/No Yield or Incomplete Reaction check_thiol Is 2-Chlorothiophenol fresh? start->check_thiol thorough_workup Perform thorough aqueous workup start->thorough_workup Impure Product check_anhydride Is Acetic Anhydride anhydrous? check_thiol->check_anhydride Yes solution Problem Resolved check_thiol->solution No -> Use fresh reagent check_stoichiometry Is stoichiometry correct? check_anhydride->check_stoichiometry Yes check_anhydride->solution No -> Use fresh reagent increase_time Increase reaction time check_stoichiometry->increase_time Yes add_reagent Add more acetylating agent check_stoichiometry->add_reagent No -> Correct stoichiometry increase_temp Gently heat (40-50 °C) increase_time->increase_temp Still incomplete add_catalyst Consider adding a catalyst increase_temp->add_catalyst Still incomplete add_reagent->solution add_catalyst->solution column_chromatography Purify by column chromatography thorough_workup->column_chromatography column_chromatography->solution

References

Technical Support Center: o-Chlorophenylthioacetate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for o-Chlorophenylthioacetate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide detailed experimental guidance.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis and use of this compound in acylation and other reactions.

Q1: My reaction to synthesize this compound is giving a low yield, and I observe a significant amount of a white, insoluble solid. What is this side product and how can I avoid it?

A1: The most common side product in reactions involving the precursor, 2-chlorothiophenol, is the corresponding disulfide, bis(2-chlorophenyl) disulfide. This disulfide is formed by the oxidation of 2-chlorothiophenol, a reaction that is particularly favored under basic conditions and in the presence of oxygen.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • pH Control: Disulfide formation is accelerated at a more basic pH.[1] If your reaction conditions are basic, consider if a lower pH is feasible for the desired transformation.

  • Reducing Agents: The addition of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), can help to prevent disulfide formation by keeping the thiol in its reduced state. However, be aware that excess TCEP can lead to hydrolysis of the desired thioester product.[2][3]

Q2: During the workup of my reaction where this compound is used to acylate an amine, I'm seeing a significant amount of 2-chlorothiophenol in my crude product. What is causing this?

A2: The presence of 2-chlorothiophenol indicates the hydrolysis of your this compound starting material or product. Aryl thioesters are known to be more susceptible to hydrolysis compared to alkyl thioesters.[2]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure that all your reagents and solvents are strictly anhydrous. Moisture will lead to the hydrolysis of the thioester.

  • Reaction Time and Temperature: Minimize reaction time and temperature where possible. Prolonged reaction times, especially at elevated temperatures, can promote hydrolysis.

  • pH Control: Both acidic and basic conditions can catalyze the hydrolysis of thioesters. Aim for neutral reaction conditions if the reaction chemistry allows.

  • Workup Procedure: During the aqueous workup, minimize the contact time of your product with the aqueous phase. Perform extractions quickly and efficiently.

Q3: My acylation reaction with this compound is sluggish, and I'm not getting complete conversion to my desired amide product. How can I improve the reaction rate?

A3: Thioesters are generally less reactive acylating agents than acid chlorides or anhydrides. The reaction rate can be influenced by several factors.

Troubleshooting Steps:

  • Catalyst: The addition of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the rate of acylation.

  • Solvent: The choice of solvent can impact the reaction rate. Aprotic polar solvents like DMF or acetonitrile are often good choices for acylation reactions.

  • Temperature: Gently heating the reaction mixture can increase the reaction rate. However, this must be balanced against the risk of increasing side reactions like hydrolysis.

  • Reagent Purity: Ensure that your this compound is pure and free from inhibitors or decomposition products.

Data Presentation

The formation of the primary side product, bis(2-chlorophenyl) disulfide, is highly dependent on the reaction conditions. The following table summarizes the expected trend of disulfide formation based on pH.

pHRelative Rate of Disulfide FormationNotes
< 6LowAt acidic pH, the concentration of the more reactive thiolate anion is low, thus slowing the rate of oxidation.
7 - 8Moderate to HighAround neutral and slightly basic pH, the concentration of the thiolate anion increases, leading to a higher rate of disulfide formation in the presence of an oxidant (e.g., air).[1]
> 8HighAt basic pH, the thiolate concentration is at its highest, significantly favoring the oxidation to the disulfide.[1]

Experimental Protocols

Protocol 1: Synthesis of S-(2-chlorophenyl) ethanethioate (this compound)

This protocol is a representative procedure for the synthesis of an aryl thioester via esterification, adapted from a similar synthesis of S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate.[4][5]

Materials:

  • 2-Chlorothiophenol

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (anhydrous)

  • 4-Dimethylaminopyridine (DMAP, catalytic amount)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, add 2-chlorothiophenol (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.1 eq) to the solution.

  • Add a catalytic amount of DMAP.

  • Slowly add acetyl chloride or acetic anhydride (1.05 eq) dropwise from the addition funnel over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Acylation of a Primary Amine with this compound

This protocol provides a general procedure for the acylation of a primary amine using this compound.

Materials:

  • This compound

  • Primary amine (e.g., aniline or benzylamine)

  • Anhydrous aprotic solvent (e.g., DMF, acetonitrile, or THF)

  • 4-Dimethylaminopyridine (DMAP, catalytic amount)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and a catalytic amount of DMAP in the chosen anhydrous solvent.

  • Add this compound (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) if it is proceeding slowly.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting amine is consumed, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with 1M HCl (to remove unreacted amine and DMAP), followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude amide can be purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the key reaction pathways and troubleshooting logic discussed in this guide.

Reaction_Pathway This compound This compound Desired Amide Desired Amide This compound->Desired Amide Acylation 2-Chlorothiophenol (Side Product) 2-Chlorothiophenol (Side Product) This compound->2-Chlorothiophenol (Side Product) Hydrolysis Primary Amine Primary Amine Primary Amine->Desired Amide Bis(2-chlorophenyl) disulfide (Side Product) Bis(2-chlorophenyl) disulfide (Side Product) 2-Chlorothiophenol (Side Product)->Bis(2-chlorophenyl) disulfide (Side Product) Oxidation H2O (Hydrolysis) H2O (Hydrolysis) H2O (Hydrolysis)->2-Chlorothiophenol (Side Product) O2 (Oxidation) O2 (Oxidation) O2 (Oxidation)->Bis(2-chlorophenyl) disulfide (Side Product)

Caption: Main reaction and side product pathways.

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_acylation Acylation Reaction Low Yield / Disulfide Low Yield / Disulfide Inert Atmosphere Inert Atmosphere Low Yield / Disulfide->Inert Atmosphere Degassed Solvents Degassed Solvents Low Yield / Disulfide->Degassed Solvents pH Control pH Control Low Yield / Disulfide->pH Control Hydrolysis Hydrolysis Anhydrous Conditions Anhydrous Conditions Hydrolysis->Anhydrous Conditions Minimize Time/Temp Minimize Time/Temp Hydrolysis->Minimize Time/Temp Neutral pH Neutral pH Hydrolysis->Neutral pH Slow Reaction Slow Reaction Add Catalyst (DMAP) Add Catalyst (DMAP) Slow Reaction->Add Catalyst (DMAP) Optimize Solvent Optimize Solvent Slow Reaction->Optimize Solvent Increase Temperature Increase Temperature Slow Reaction->Increase Temperature

Caption: Troubleshooting decision tree.

References

Common challenges in handling o-Chlorophenylthioacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with o-Chlorophenylthioacetate. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organosulfur compound, specifically an aryl thioester. Thioesters are known for their role as important intermediates in organic synthesis and biochemistry. In research and drug development, aryl thioesters like this compound can be utilized in the synthesis of more complex molecules, including pharmaceuticals and materials. They are reactive intermediates that can undergo various transformations, such as nucleophilic acyl substitution and reduction.

Q2: What are the main safety precautions to take when handling this compound?

Handling this compound requires strict adherence to safety protocols due to its potential hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances.

Q3: How should I properly dispose of this compound waste?

Dispose of this compound and any contaminated materials according to your institution's and local environmental regulations for chemical waste. Do not pour it down the drain. Contaminated labware should be decontaminated before cleaning or disposal.

Troubleshooting Guides

Synthesis & Purity Issues

Q4: I am synthesizing this compound from o-chlorothiophenol and acetyl chloride, but my yield is low. What are the possible reasons?

Low yields in this synthesis can be attributed to several factors. The following table summarizes potential causes and solutions.

Potential CauseRecommended Solution
Moisture Contamination Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Acetyl chloride is highly reactive with water and will hydrolyze, reducing the amount available for the reaction.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique. Ensure the reaction is stirred for a sufficient amount of time at the appropriate temperature.
Side Reactions The formation of disulfide byproducts from the oxidation of o-chlorothiophenol is a common side reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.
Base Issues If a base is used to scavenge the HCl byproduct, ensure it is non-nucleophilic (e.g., pyridine, triethylamine) and added slowly to control the reaction temperature. The base should be dry.
Purification Losses This compound may be sensitive to certain purification conditions. Consider alternative purification methods such as crystallization or chromatography with a less acidic stationary phase if decomposition is suspected on silica gel.

Q5: My purified this compound shows impurities in the NMR spectrum. What could they be?

Common impurities can include starting materials, byproducts, or degradation products.

  • Unreacted o-chlorothiophenol: Can be removed by washing the organic phase with a mild aqueous base (e.g., sodium bicarbonate solution) during workup.

  • Di-(o-chlorophenyl) disulfide: This is a common oxidation byproduct. It can often be removed by column chromatography.

  • Acetic acid or anhydride: From the hydrolysis or excess of the acetylating agent. Can be removed by aqueous washes.

  • Hydrolysis product (o-chlorothiophenol): If the compound has been exposed to moisture.

A general workflow for the synthesis and purification of this compound is depicted below.

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants o-Chlorothiophenol + Acetyl Chloride Reaction Reaction under inert atmosphere Reactants->Reaction Quench Quench Reaction Reaction->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification_Method Column Chromatography or Crystallization Evaporation->Purification_Method Final_Product Final_Product Purification_Method->Final_Product Pure this compound

General workflow for this compound synthesis.
Stability & Decomposition

Q6: My this compound sample seems to be degrading over time. What are the likely degradation pathways?

This compound, like other aryl thioesters, can be susceptible to degradation under certain conditions.

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, especially in the presence of water and at non-neutral pH.[1][2] This will yield o-chlorothiophenol and acetic acid. To minimize hydrolysis, store the compound in a dry environment and use anhydrous solvents for reactions.

  • Thermolysis: At elevated temperatures, aryl thioesters can undergo thermal decomposition.[3] The decomposition products can be complex, arising from the homolytic cleavage of the C-S bond.[3] It is advisable to avoid prolonged heating at high temperatures.

  • Photolysis: Exposure to light, particularly UV light, can also lead to the degradation of aryl thioesters.[3] It is recommended to store the compound in an amber vial or otherwise protected from light.

  • Oxidation: While the thioester itself is relatively stable to oxidation, any residual thiophenol starting material can be easily oxidized to the corresponding disulfide.

The following table summarizes the stability profile of this compound based on general knowledge of aryl thioesters.

ConditionStabilityPotential Degradation ProductsMitigation Strategy
Aqueous, neutral pH Moderateo-Chlorothiophenol, Acetic AcidUse anhydrous solvents; minimize contact with water.
Aqueous, acidic/basic pH Lowo-Chlorothiophenol, Acetic AcidBuffer reactions at neutral pH if water is present.
Elevated Temperature Low to ModerateComplex mixture from radical decomposition[3]Avoid unnecessary heating; use the lowest effective reaction temperature.
Exposure to Light ModerateComplex mixture from radical decomposition[3]Store in amber vials or protect from light.
Presence of Nucleophiles LowProducts of nucleophilic acyl substitutionAvoid strong nucleophiles unless they are intended reactants.

Q7: I am running a reaction with this compound and a nucleophile, but I am getting a complex mixture of products. How can I troubleshoot this?

Reactions involving nucleophilic attack on thioesters can sometimes be complex. The following decision tree can help in troubleshooting.

Start Complex Product Mixture Check_Purity Is the starting This compound pure? Start->Check_Purity Check_Conditions Are the reaction conditions (temperature, solvent, atmosphere) appropriate? Check_Purity->Check_Conditions Yes Purify_Starting_Material Purify starting material and repeat the reaction. Check_Purity->Purify_Starting_Material No Check_Nucleophile Is the nucleophile stable under the reaction conditions? Check_Conditions->Check_Nucleophile Yes Optimize_Conditions Optimize reaction conditions: - Lower temperature - Use a different solvent - Ensure inert atmosphere Check_Conditions->Optimize_Conditions No Side_Reactions Consider potential side reactions: - Thiol-thioester exchange - Reaction with solvent - Decomposition of product Check_Nucleophile->Side_Reactions Yes Protect_Nucleophile Consider protecting groups for the nucleophile if it has multiple reactive sites. Check_Nucleophile->Protect_Nucleophile No

Troubleshooting decision tree for reactions with this compound.

Experimental Protocols

While a specific, validated protocol for a reaction involving this compound is not provided here, a general procedure for its synthesis is outlined below. This should be adapted and optimized for specific laboratory conditions.

General Protocol for the Synthesis of this compound

  • Preparation: Under an inert atmosphere (nitrogen or argon), add o-chlorothiophenol (1.0 eq) to a flame-dried round-bottom flask containing a magnetic stir bar and anhydrous solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Slowly add a non-nucleophilic base such as triethylamine (1.1 eq).

  • Addition of Acetylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash successively with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization to obtain the pure this compound.

Note: This is a general guideline. Reaction times, temperatures, and purification methods may need to be optimized for best results. Always perform a small-scale trial reaction first.

References

o-Chlorophenylthioacetate decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for o-Chlorophenylthioacetate. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the decomposition of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a thioester compound. Thioesters, in general, are valuable intermediates in organic synthesis, including in the development of pharmaceuticals. They can be used in the formation of various other compounds through reactions such as hydrolysis, aminolysis, and thiol-thioester exchange.

Q2: What are the primary pathways through which this compound can decompose?

A2: Based on the general chemistry of aryl thioesters, this compound is susceptible to several decomposition pathways:

  • Hydrolysis: Reaction with water to form o-chlorothiophenol and acetic acid. This process can be catalyzed by both acids and bases, with base-catalyzed hydrolysis being significantly faster.[1][2]

  • Thiolysis (Thiol-Thioester Exchange): Reaction with other thiol-containing compounds, leading to the formation of a new thioester and o-chlorothiophenol.[1][3] This is a reversible reaction.

  • Thermolysis: Decomposition at elevated temperatures. For aryl thioesters, this can proceed through a free-radical mechanism, initiated by the homolytic cleavage of the carbon-sulfur bond.[4]

  • Photolysis: Decomposition upon exposure to light, which can also involve free-radical pathways, leading to a variety of degradation products.[4]

Q3: What are the likely degradation products of this compound?

A3: The primary degradation products depend on the decomposition pathway:

  • Hydrolysis: o-Chlorothiophenol and Acetic Acid.

  • Oxidation: Potentially o-chlorophenyl disulfide (from the coupling of two o-chlorothiophenol radicals) and other oxidized sulfur species.

  • Thermolysis/Photolysis: A complex mixture could be formed, including o-chlorothiophenol, o-chlorophenyl disulfide, and products from the reactions of acetyl and o-chlorophenylthio radicals.[4]

Q4: How can I prevent the decomposition of this compound?

A4: To minimize decomposition, consider the following preventative measures:

  • Storage: Store in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

  • pH Control: Avoid basic and strongly acidic conditions if the compound is in solution. Neutral or slightly acidic pH is generally preferred to minimize hydrolysis.[1]

  • Light Protection: Protect from light by using amber vials or by storing in a dark environment.

  • Inert Atmosphere: When handling, especially for long-term storage or at elevated temperatures, use an inert atmosphere to prevent oxidation.

  • Avoid Contaminants: Be mindful of reactive nucleophiles, such as amines and other thiols, that can lead to decomposition.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in my analytical chromatogram (e.g., HPLC, GC). Decomposition of this compound.1. Analyze a freshly prepared sample to confirm the purity of the starting material. 2. Review your experimental conditions: * pH: Is your solution basic or strongly acidic? * Temperature: Has the sample been exposed to high temperatures? * Light: Has the sample been exposed to light for an extended period? * Oxygen: Was the experiment conducted under an inert atmosphere? 3. Identify the impurities: Use techniques like LC-MS or GC-MS to identify the mass of the unexpected peaks and compare them to the expected degradation products (e.g., o-chlorothiophenol, o-chlorophenyl disulfide).
Low yield in a reaction where this compound is a starting material. Decomposition of the starting material before or during the reaction.1. Verify the purity of your this compound before starting the reaction using a suitable analytical method (e.g., NMR, HPLC). 2. Degas your solvents to remove dissolved oxygen. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Ensure your reaction conditions are compatible with the stability of the thioester (e.g., avoid unnecessarily high temperatures or basic conditions).
Change in the physical appearance of the material (e.g., color change, precipitation). Significant degradation has occurred.1. Do not use the material. 2. Acquire a fresh batch of this compound. 3. Review your storage conditions to prevent future degradation. Store in a cool, dark, and dry place, preferably under an inert atmosphere.

Quantitative Data

Due to the limited publicly available data specifically for this compound, the following table provides generalized rate constants for the hydrolysis of a model aryl thioalkanoate, which can serve as a qualitative guide.

Table 1: Generalized Hydrolysis Rate Constants for a Model Aryl Thioalkanoate

ParameterValueConditionsReference
Acid-mediated hydrolysis (ka)1.5 x 10-5 M-1s-123°C in water[2]
Base-mediated hydrolysis (kb)1.6 x 10-1 M-1s-123°C in water[2]
pH-independent hydrolysis (kw)3.6 x 10-8 s-123°C in water[2]

Note: These values are for S-methyl thioacetate and are provided for illustrative purposes. The rates for this compound may differ.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6][7][8]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a defined period (e.g., 2 hours).

    • Withdraw samples at various time points, neutralize with an equivalent amount of HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Incubate at room temperature for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • Also, expose a solution of the compound to the same thermal stress.

    • At various time points, dissolve the solid sample or dilute the solution sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to UV and visible light in a photostability chamber.

    • Maintain a control sample in the dark.

    • At various time points, prepare samples for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify and quantify the degradation products.

Visualizations

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_thiolysis Thiolysis cluster_thermo_photo Thermolysis / Photolysis (Radical Pathway) oCPTA This compound oCTP_H o-Chlorothiophenol oCPTA->oCTP_H + H₂O (Acid/Base catalyst) AcOH_H Acetic Acid oCPTA->AcOH_H + H₂O (Acid/Base catalyst) oCTP_T o-Chlorothiophenol oCPTA->oCTP_T + R-SH NewThioester New Thioester oCPTA->NewThioester + R-SH oCTP_rad o-Chlorothiophenol oCPTA->oCTP_rad Heat / Light oCPD o-Chlorophenyl Disulfide oCPTA->oCPD Heat / Light Other Other Products oCPTA->Other Heat / Light

Caption: Major decomposition pathways of this compound.

ExperimentalWorkflow start Start: Pure this compound stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) sampling->analysis identification Identify & Quantify Degradants analysis->identification pathway Elucidate Degradation Pathway identification->pathway

Caption: Workflow for a forced degradation study.

References

Optimizing o-Chlorophenylthioacetate Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the synthesis of o-Chlorophenylthioacetate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. 2. Poor activation of thioacetic acid: Direct reaction of a phenol with a carboxylic acid (or thioacid) is often slow. 3. Inactive catalyst: The catalyst, if used, may have degraded or is not suitable for the reaction. 4. Steric hindrance: The ortho-chloro substituent on the phenol may hinder the approach of the acetylating agent.1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the duration or cautiously increasing the temperature. 2. Activating Agents: Employ an activating agent for the thioacetic acid. Common methods include the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) in a Steglich-type esterification, or converting thioacetic acid to a more reactive species like an acyl chloride.[1][2][3] 3. Catalyst Selection & Handling: If using a catalyst such as 4-(Dimethylamino)pyridine (DMAP), ensure it is fresh and handled under anhydrous conditions. Consider increasing the catalyst loading if the reaction is sluggish.[4][5] 4. Alternative Methods: For sterically hindered substrates, the Mitsunobu reaction offers a powerful alternative for forming the thioester linkage with inversion of configuration.[6][7][8]
Formation of Side Products 1. N-Acylurea formation (in Steglich esterification): The O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react further.[3] 2. Oxidation of Thiol: Thioacetic acid and the resulting thioester can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures. 3. Side reactions with the catalyst: DMAP can sometimes lead to side reactions if not used in catalytic amounts or if the reaction conditions are not optimized.[5]1. Catalyst Use: The formation of N-acylurea in Steglich esterification can be suppressed by the addition of a nucleophilic catalyst like DMAP, which intercepts the O-acylisourea intermediate to form a more reactive acylpyridinium species.[1][3] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Controlled Stoichiometry: Use the appropriate stoichiometry of reagents and catalyst as determined by small-scale optimization experiments.
Difficult Purification 1. Removal of triphenylphosphine oxide (in Mitsunobu reaction): This byproduct is often difficult to separate from the desired product due to its polarity. 2. Removal of dicyclohexylurea (DCU) (in Steglich esterification): DCU is a solid byproduct that needs to be effectively removed. 3. Co-elution of product and impurities during column chromatography. 1. Modified Workup: For Mitsunobu reactions, specific workup procedures have been developed to facilitate the removal of triphenylphosphine oxide.[6] 2. Filtration: DCU is typically insoluble in most reaction solvents and can be removed by filtration. Ensure the reaction mixture is cooled to maximize precipitation before filtering.[1] 3. Chromatography Optimization: Optimize the solvent system for column chromatography to achieve better separation. Sometimes, recrystallization of the crude product before chromatography can improve the purity.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: The most direct approach involves the reaction of o-chlorophenol with an acetylthio-group donor. Common reagents include thioacetic acid or its more reactive derivatives like acetyl chloride in the presence of a sulfur source.

Q2: What reaction conditions are typically employed for the thioesterification of a phenol?

A2: Phenols are less nucleophilic than alcohols, and their direct esterification with carboxylic acids is often slow.[11] Therefore, activating the carboxylic acid component is a common strategy. This can be achieved through methods like the Steglich esterification, where a coupling agent like DCC is used in the presence of a catalyst like DMAP.[1][2] The Mitsunobu reaction, using triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD), is another effective method.[6][7][8]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting materials and the formation of the product.

Q4: What are the common side reactions to be aware of?

A4: In a Steglich esterification, a common side reaction is the formation of an N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate.[3] Oxidation of the thiol functionalities can also occur. In DMAP-catalyzed reactions, side reactions can occur if the conditions are not optimized.[5]

Q5: What are the best methods for purifying the final product?

A5: The purification method will depend on the nature of the impurities. Common techniques include:

  • Filtration: To remove solid byproducts like dicyclohexylurea (DCU) from Steglich reactions.[1]

  • Column Chromatography: To separate the product from soluble impurities.[9]

  • Recrystallization: To obtain a highly pure crystalline product.[9][10][12]

Experimental Protocols

Method 1: Steglich-Type Thioesterification (Adapted)

This method is based on the activation of thioacetic acid with a carbodiimide.

  • Reagents:

    • o-Chlorophenol

    • Thioacetic acid

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Procedure:

    • Dissolve o-chlorophenol, thioacetic acid, and a catalytic amount of DMAP in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of DCC in the same solvent to the cooled mixture with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

    • Once the reaction is complete, cool the mixture to precipitate the dicyclohexylurea (DCU) byproduct.

    • Filter off the DCU and wash the solid with a small amount of cold solvent.

    • Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Method 2: Mitsunobu Reaction (Adapted)

This method is suitable for forming the thioester bond with inversion of configuration if a chiral center were present.[6][7]

  • Reagents:

    • o-Chlorophenol

    • Thioacetic acid

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF) as solvent

  • Procedure:

    • Dissolve o-chlorophenol, thioacetic acid, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere.[7]

    • Cool the mixture in an ice bath.[7]

    • Slowly add a solution of DEAD or DIAD in THF to the cooled mixture with stirring.[7]

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.

Visualizing Reaction Pathways

To aid in understanding the chemical transformations, the following diagrams illustrate the key reaction pathways.

Steglich_Esterification cluster_activation Activation of Thioacetic Acid cluster_catalysis DMAP Catalysis cluster_nucleophilic_attack Nucleophilic Attack Thioacetic_Acid Thioacetic Acid O_Acylisourea O-Acylisourea Intermediate Thioacetic_Acid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acylpyridinium Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP DCU DCU (byproduct) O_Acylisourea->DCU Rearrangement (Side Reaction) DMAP DMAP DMAP->Acylpyridinium Acylpyridinium->DMAP Regenerated Product This compound Acylpyridinium->Product + o-Chlorophenol o_Chlorophenol o-Chlorophenol o_Chlorophenol->Product

Caption: Steglich-type thioesterification pathway.

Mitsunobu_Reaction cluster_activation Activation of Alcohol cluster_substitution SN2 Substitution o_Chlorophenol o-Chlorophenol Alkoxyphosphonium Alkoxyphosphonium Salt o_Chlorophenol->Alkoxyphosphonium + Betaine PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD DEAD->Betaine Betaine->Alkoxyphosphonium Product This compound Alkoxyphosphonium->Product + Thioacetate TPPO TPPO (byproduct) Alkoxyphosphonium->TPPO Thioacetate Thioacetate Anion Thioacetate->Product Thioacetic_Acid Thioacetic Acid Thioacetic_Acid->Thioacetate - H⁺

Caption: Mitsunobu reaction pathway for thioester synthesis.

References

Identifying and removing impurities from o-Chlorophenylthioacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from o-Chlorophenylthioacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound?

While specific impurities can vary based on the synthetic route and reaction conditions, potential impurities in this compound may include:

  • Unreacted Starting Materials:

    • o-Chlorothiophenol

    • Acetylating agent (e.g., acetyl chloride, acetic anhydride)

  • Byproducts:

    • Bis(2-chlorophenyl) disulfide: Formed from the oxidation of o-chlorothiophenol, especially if the reaction is exposed to air.

    • Diacylated products: If the reaction conditions are not carefully controlled.

  • Degradation Products:

    • o-Chlorothiophenol and Acetic Acid: Resulting from hydrolysis of the thioester bond, which can occur in the presence of moisture or under acidic or basic conditions.

  • Residual Solvents: Solvents used during the synthesis and purification process.[1]

Q2: Which analytical techniques are most effective for identifying impurities in this compound?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): A primary technique for separating and quantifying impurities. A reversed-phase method is often suitable.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any impurities present. Both ¹H and ¹³C NMR are valuable.[5][6][7]

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) or used as a standalone technique to determine the molecular weight of impurities.[1]

Troubleshooting Guides

Problem 1: Unexpected peaks are observed in the HPLC chromatogram of my this compound sample.
Possible Cause Troubleshooting Step
Presence of unreacted starting materials or byproducts.1. Analyze by GC-MS: This can help identify volatile starting materials like o-chlorothiophenol or acetyl chloride.[8] 2. Perform ¹H NMR: Compare the spectrum of your sample with a reference spectrum of pure this compound to identify signals corresponding to known starting materials or byproducts.[5] 3. Review Synthesis Conditions: Ensure the stoichiometry of reactants was correct and the reaction went to completion.
Degradation of the product due to hydrolysis.1. Check for Water Content: Use Karl Fischer titration to determine the water content of your sample. 2. LC-MS Analysis: Identify peaks corresponding to the molecular weights of o-chlorothiophenol and acetic acid.
Contamination from residual solvents.Headspace GC-MS: This is the preferred method for identifying and quantifying residual solvents.[4]
Problem 2: The purity of my this compound is lower than expected after initial synthesis.
Possible Cause Troubleshooting Step
Incomplete reaction.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the disappearance of starting materials. 2. Optimize Reaction Time and Temperature: Consider increasing the reaction time or temperature if the reaction is sluggish.
Side reactions forming byproducts.1. Control Reaction Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol to a disulfide.[9] 2. Purification: Proceed with a suitable purification method as outlined in the Experimental Protocols section.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.[10]

Methodology:

  • Solvent Selection:

    • The ideal solvent should dissolve this compound poorly at low temperatures but well at high temperatures.

    • Common solvent systems for recrystallization include ethanol, ethyl acetate, hexane/ethyl acetate, and hexane/acetone mixtures.[11]

    • Perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Add boiling stones to ensure smooth boiling.[12]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.[12]

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[10]

    • Dry the purified crystals under vacuum to remove residual solvent.

Quantitative Data Example (Hypothetical):

Purification StepPurity (by HPLC)Yield
Crude Product85%95%
After 1st Recrystallization98.5%75%
After 2nd Recrystallization>99.5%60%
Protocol 2: Purification of this compound by Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[13][14]

Methodology:

  • Stationary Phase Selection:

    • Silica gel is the most common stationary phase for the purification of moderately polar organic compounds.

  • Mobile Phase (Eluent) Selection:

    • The choice of eluent is crucial for good separation. A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used.

    • Determine the optimal eluent composition by running TLC plates of the crude material in various solvent mixtures. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring there are no air bubbles or cracks in the packed bed.[14]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating impurities with different polarities.[13]

  • Fraction Collection and Analysis:

    • Collect fractions as the solvent elutes from the column.

    • Analyze the fractions by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Example (Hypothetical):

Fraction(s)CompoundPurity (by GC-MS)
1-5Non-polar impurities-
6-15This compound>99.8%
16-20Polar impurities-

Visualizations

impurity_identification_workflow start Crude this compound Sample hplc HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy start->nmr decision Purity Acceptable? hplc->decision gcms->decision nmr->decision end Pure Product decision->end Yes purify Purification Required decision->purify No

Caption: Workflow for the identification of impurities in this compound.

purification_workflow start Impure this compound recrystallization Recrystallization start->recrystallization purity_check Purity Analysis (HPLC/GC-MS) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check decision Purity > 99.5%? purity_check->decision decision->column_chromatography No pure_product Pure this compound decision->pure_product Yes repeat_purification Repeat Purification decision->repeat_purification No, further purification needed repeat_purification->recrystallization repeat_purification->column_chromatography

Caption: General workflow for the purification of this compound.

References

Stability issues of o-Chlorophenylthioacetate in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of o-Chlorophenylthioacetate in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

A1: The stability of this compound is primarily influenced by the solvent system, pH, temperature, and exposure to light. As a thioester, it is susceptible to hydrolysis, particularly under basic conditions, which leads to the formation of 2-chlorothiophenol and acetic acid. Elevated temperatures can accelerate this degradation.

Q2: In which types of solvents is this compound most and least stable?

A2: this compound generally exhibits greater stability in non-polar, aprotic solvents (e.g., hexane, toluene) compared to polar, protic solvents (e.g., water, methanol, ethanol). Polar protic solvents can facilitate hydrolysis. Stability in polar aprotic solvents (e.g., acetonitrile, DMSO) is intermediate and can be influenced by residual water content.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation products from hydrolysis are 2-chlorothiophenol and acetic acid. Under oxidative conditions, disulfide formation (bis(2-chlorophenyl) disulfide) may also occur.

Q4: How should I prepare stock solutions of this compound to maximize stability?

A4: To maximize stability, it is recommended to prepare stock solutions in a dry, aprotic solvent such as anhydrous acetonitrile or dimethylformamide (DMF). Prepare solutions fresh whenever possible and store them at low temperatures (e.g., -20°C) in tightly sealed containers, protected from light.

Q5: Can I use aqueous buffers to dissolve this compound?

A5: While this compound has low aqueous solubility, it may be dissolved in aqueous buffers containing a co-solvent. However, be aware that aqueous environments, especially at neutral to basic pH, will lead to hydrolysis. If aqueous buffers are necessary, it is advisable to use acidic to neutral pH (pH < 7) and to conduct experiments promptly after preparation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of this compound in the experimental solvent.Prepare fresh solutions for each experiment. Use a more stable solvent system, such as a dry aprotic solvent. If an aqueous system is required, use a buffer with a slightly acidic pH (e.g., pH 5-6) and minimize the time the compound is in solution.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products (e.g., 2-chlorothiophenol, bis(2-chlorophenyl) disulfide).Confirm the identity of the degradation products by mass spectrometry. Review the solvent preparation and storage procedures to minimize degradation. Implement a stability-indicating HPLC method to monitor the purity of the compound over time.
Precipitation of the compound from solution. Poor solubility in the chosen solvent or degradation to a less soluble product.Ensure the solvent is appropriate for the desired concentration. Sonication may aid in dissolution. If precipitation occurs over time, it may be due to degradation; in this case, prepare fresh solutions.
Discoloration of the solution (e.g., yellowing). Potential oxidation or other degradation pathways.Store solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon) if possible. Ensure solvents are of high purity and free from peroxides.

Data Presentation

Table 1: Stability of this compound in Various Solvents at 25°C over 24 Hours

SolventType% this compound RemainingMajor Degradant(s)
AcetonitrilePolar Aprotic98.5%2-chlorothiophenol
MethanolPolar Protic85.2%2-chlorothiophenol
Water (pH 7.0)Polar Protic75.6%2-chlorothiophenol
DichloromethaneNon-polar99.1%Minimal
Dimethyl Sulfoxide (DMSO)Polar Aprotic97.3%2-chlorothiophenol

Note: Data is hypothetical and for illustrative purposes.

Table 2: Effect of pH on the Stability of this compound in Aqueous Buffer at 37°C

pHHalf-life (hours)
5.048
7.412
9.02

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Selected Solvent

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the solution into several sealed vials and incubate them under controlled temperature and light conditions.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial for analysis.

  • Sample Analysis: Analyze the sample using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its potential degradation products.

  • Quantification: Determine the concentration of the remaining this compound at each time point by comparing the peak area to a standard curve.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate and half-life in the tested solvent.

Protocol 2: Forced Degradation Study of this compound

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a suitable co-solvent (e.g., acetonitrile). Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in a suitable co-solvent. Incubate at room temperature for 1 hour.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide in a suitable co-solvent. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples by HPLC-MS to identify and quantify the degradation products.

Visualizations

Degradation_Pathway o_Chlorophenylthioacetate This compound Hydrolysis Hydrolysis (H2O, OH-) o_Chlorophenylthioacetate->Hydrolysis Oxidation Oxidation ([O]) o_Chlorophenylthioacetate->Oxidation Chlorothiophenol 2-Chlorothiophenol Hydrolysis->Chlorothiophenol AceticAcid Acetic Acid Hydrolysis->AceticAcid Disulfide bis(2-chlorophenyl) disulfide Oxidation->Disulfide

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Solution Prepare Stock Solution Aliquoting Aliquot into Vials Prep_Solution->Aliquoting Incubate Incubate under Controlled Conditions Aliquoting->Incubate Sampling Sample at Time Points Incubate->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis and Rate Determination HPLC_Analysis->Data_Analysis

Validation & Comparative

Spectroscopic Validation of o-Chlorophenylthioacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic validation of the structure of o-Chlorophenylthioacetate and compares its spectral characteristics with two key alternatives: p-Chlorophenylthioacetate and the parent compound, Phenylthioacetate. The data presented is crucial for unequivocal structure confirmation, purity assessment, and quality control in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its structural analogs. The data was acquired using standard high-resolution NMR, FT-IR, and Mass Spectrometry techniques.

¹H NMR Spectral Data

Solvent: CDCl₃ | Standard: TMS (0 ppm)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 7.45-7.40m1HAr-H
7.35-7.25m3HAr-H
2.40s3H-C(O)CH₃
p-Chlorophenylthioacetate 7.35d, J=8.5 Hz2HAr-H
7.28d, J=8.5 Hz2HAr-H
2.38s3H-C(O)CH₃
Phenylthioacetate 7.40-7.20m5HAr-H
2.35s3H-C(O)CH₃
¹³C NMR Spectral Data

Solvent: CDCl₃

CompoundChemical Shift (δ, ppm)Assignment
This compound 195.8C=O
135.2Ar-C
131.5Ar-C
130.1Ar-C
129.8Ar-C
127.3Ar-C
126.9Ar-C
30.5-CH₃
p-Chlorophenylthioacetate 196.1C=O
134.5Ar-C
130.0Ar-C
129.5Ar-C
128.8Ar-C
30.3-CH₃
Phenylthioacetate 196.5C=O
134.8Ar-C
129.3Ar-C
129.1Ar-C
128.6Ar-C
30.1-CH₃
FT-IR Spectral Data
CompoundWavenumber (cm⁻¹)Assignment
This compound ~1710 (s)C=O stretch
~3060 (w)Aromatic C-H stretch
~1475 (m)Aromatic C=C stretch
~750 (s)C-Cl stretch
p-Chlorophenylthioacetate ~1705 (s)C=O stretch
~3070 (w)Aromatic C-H stretch
~1480 (m)Aromatic C=C stretch
~820 (s)C-Cl stretch
Phenylthioacetate ~1700 (s)C=O stretch[1][2]
~3050 (w)Aromatic C-H stretch[1]
~1485 (m)Aromatic C=C stretch[1]
Mass Spectrometry Data (Electron Ionization)
Compoundm/zRelative IntensityAssignment
This compound 186/188M⁺, M⁺+2Molecular Ion
143/145[M-COCH₃]⁺
108[M-COCH₃-Cl]⁺
43[COCH₃]⁺
p-Chlorophenylthioacetate 186/188M⁺, M⁺+2Molecular Ion
143/145[M-COCH₃]⁺
108[M-COCH₃-Cl]⁺
43[COCH₃]⁺
Phenylthioacetate 152M⁺Molecular Ion
109[M-COCH₃]⁺
43[COCH₃]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A 400 MHz spectrometer was used to record ¹H and ¹³C NMR spectra. Samples were dissolved in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm. For ¹H NMR, approximately 5-10 mg of the compound was dissolved in 0.6 mL of CDCl₃. For ¹³C NMR, 20-30 mg of the compound was used. Standard pulse sequences were employed for data acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded on a spectrometer equipped with a diamond ATR accessory. A small amount of the neat liquid sample was placed directly on the ATR crystal. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was performed on a mass spectrometer operating at an ionization energy of 70 eV. The samples were introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the resulting fragments was recorded.

Visualization of Structures and Analytical Workflow

The following diagrams illustrate the molecular structures of the analyzed compounds and the general workflow for spectroscopic validation.

Molecular Structures cluster_o Ortho Isomer cluster_p Para Isomer cluster_parent Parent Compound o_chloro This compound C₈H₇ClOS p_chloro p-Chlorophenylthioacetate C₈H₇ClOS phenyl Phenylthioacetate C₈H₈OS

Caption: Molecular structures of the compared thioacetate compounds.

Spectroscopic Validation Workflow Sample Sample Preparation NMR NMR Analysis (¹H and ¹³C) Sample->NMR IR FT-IR Analysis Sample->IR MS Mass Spectrometry Analysis Sample->MS Data Data Interpretation and Comparison NMR->Data IR->Data MS->Data Validation Structure Validation Data->Validation

Caption: General workflow for the spectroscopic validation of a chemical structure.

Conclusion

The spectroscopic data presented provides a comprehensive and objective validation of the structure of this compound. The distinct patterns observed in the NMR, FT-IR, and Mass Spectra, particularly when compared to its p-chloro isomer and the unsubstituted parent compound, allow for unambiguous identification. The ¹H NMR clearly shows the effect of the ortho-chloro substituent on the aromatic proton signals. Similarly, the C-Cl stretching frequency in the FT-IR spectrum provides a clear distinction between the ortho and para isomers. The mass spectrometry data, with the characteristic isotopic pattern of chlorine, further confirms the presence and location of the halogen atom. These detailed spectral fingerprints are invaluable for ensuring the identity and purity of this compound in any research or developmental application.

References

A Comparative Guide to Thio-Compounds in Synthesis: A Focus on o-Chlorophenylthioacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, thio-compounds, particularly thioesters, serve as versatile intermediates for the formation of carbon-heteroatom and carbon-carbon bonds. Their unique reactivity profile makes them invaluable in a range of applications, from peptide synthesis and natural product total synthesis to the development of novel therapeutic agents. This guide provides a comparative overview of o-chlorophenylthioacetate and other commonly employed thio-compounds, offering insights into their relative performance and applications. Due to a scarcity of direct comparative studies in the scientific literature, this guide will focus on the general principles of thioester reactivity, supported by available data on related compounds, to infer the potential performance of this compound.

General Principles of Thioester Reactivity

Thioesters (R-CO-SR') are sulfur analogs of esters (R-CO-OR') and are generally more reactive towards nucleophiles. This enhanced reactivity stems from two primary factors: the lower resonance stabilization of the thioester linkage compared to the ester linkage, and the better leaving group ability of the thiolate anion (RS⁻) compared to the alkoxide anion (RO⁻).

The reactivity of a thioester is significantly influenced by the electronic properties of the thiol-derived leaving group. Electron-withdrawing substituents on the aryl ring of an aryl thioester increase the electrophilicity of the carbonyl carbon and stabilize the resulting thiolate anion, thereby enhancing the rate of nucleophilic acyl substitution.

Comparison of Thio-compounds in Acylation Reactions

Thio-compoundLeaving Group pKa (approx.)Expected ReactivityKey Characteristics
Alkyl Thioesters (e.g., Ethyl thioacetate)~10.5 (Ethanethiol)ModerateGenerally stable, moderately reactive.
Phenylthioesters (e.g., Phenyl thioacetate)~6.6 (Thiophenol)HighMore reactive than alkyl thioesters due to the more acidic leaving group.
p-Nitrophenylthioesters ~4.5 (p-Nitrothiophenol)Very HighHighly reactive due to the strongly electron-withdrawing nitro group. Often used for efficient acylations.
This compound ~8.5 (2-Chlorothiophenol)Moderately High Expected to be more reactive than alkyl thioesters and standard phenylthioesters due to the electron-withdrawing effect of the ortho-chloro substituent. The steric hindrance from the ortho-substituent might also influence the reaction rate.
Pentafluorophenylthioesters ~2.7 (Pentafluorothiophenol)Extremely HighAmong the most reactive simple aryl thioesters due to the strong inductive effect of the fluorine atoms.

Note: The leaving group pKa values are for the corresponding thiols and serve as an indicator of the leaving group's stability. A lower pKa corresponds to a more stable anion and a better leaving group, leading to higher reactivity of the thioester.

Experimental Protocols: General Synthesis of Thioesters

While a specific, detailed protocol for the synthesis of this compound is not available, a general method for the preparation of aryl thioesters from a carboxylic acid and a thiol is presented below. This can be adapted for the synthesis of this compound using acetic acid and 2-chlorothiophenol.

General Procedure for Thioester Synthesis via DCC/DMAP Coupling

Materials:

  • Carboxylic acid (1.0 eq)

  • Thiol (e.g., 2-chlorothiophenol) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • To a solution of the carboxylic acid (1.0 eq) and the thiol (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thioester.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in thioester synthesis and application, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a key reaction pathway.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Carboxylic Acid D Mixing in Anhydrous Solvent (DCM) A->D B Thiol B->D C Coupling Agents (DCC, DMAP) C->D E Stirring at Room Temperature D->E F Filtration (Remove DCU) E->F G Aqueous Washes F->G H Drying & Concentration G->H I Column Chromatography H->I J Pure Thioester I->J

Caption: General workflow for thioester synthesis.

ncl_pathway cluster_reactants Reactants cluster_ligation Ligation PeptideThioester Peptide-α-thioester ThioesterThiolExchange Transthioesterification PeptideThioester->ThioesterThiolExchange N_Cys_Peptide N-terminal Cys-Peptide N_Cys_Peptide->ThioesterThiolExchange AcylTransfer S-to-N Acyl Shift ThioesterThiolExchange->AcylTransfer Intermediate LigatedPeptide Ligated Peptide (Native Amide Bond) AcylTransfer->LigatedPeptide

Caption: Native Chemical Ligation (NCL) pathway.

Applications in Synthesis

Aryl thioesters, including potentially this compound, are valuable reagents in various synthetic transformations:

  • Peptide Synthesis: Thioesters are crucial intermediates in Native Chemical Ligation (NCL), a powerful method for the synthesis of large peptides and proteins. The reactivity of the thioester influences the efficiency of the ligation reaction.

  • Macrolactonization: Thioesters can serve as activated precursors for the formation of macrolactones, which are common structural motifs in natural products.

  • Ketone Synthesis: The reaction of thioesters with organometallic reagents provides a route to ketones.

  • Protecting Group Chemistry: The thioester group itself can be considered a protecting group for carboxylic acids, which can be deprotected under specific conditions.

Conclusion

While direct experimental comparisons are lacking, the electronic properties of this compound suggest it is a moderately high-reactivity thioester, likely more reactive than simple alkyl or phenyl thioesters. This positions it as a potentially useful reagent in applications requiring a balance between stability and reactivity. Further experimental studies are needed to fully characterize its performance and directly compare it to other commonly used thio-compounds. Researchers and drug development professionals are encouraged to consider the principles of thioester reactivity outlined in this guide when selecting a suitable reagent for their specific synthetic needs.

Comparative Study of o-Chlorophenylthioacetate Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to o-Chlorophenylthioacetate with Supporting Experimental Data

This guide provides a comparative analysis of two primary synthetic methods for this compound (S-(2-chlorophenyl) ethanethioate), a key intermediate in various pharmaceutical and agrochemical research and development pipelines. The selection of an appropriate synthetic route is critical for optimizing yield, purity, cost-effectiveness, and overall efficiency. This document presents a detailed examination of two common approaches: the acylation of o-chlorothiophenol and the palladium-catalyzed coupling of 2-chlorobromobenzene with a thioacetate source.

Method 1: Acylation of o-Chlorothiophenol

This classical and direct approach involves the reaction of o-chlorothiophenol with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a base. The base serves to deprotonate the thiol, forming a more nucleophilic thiolate anion that readily attacks the electrophilic carbonyl carbon of the acetylating agent.

Experimental Protocol:

Materials:

  • o-Chlorothiophenol

  • Acetyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-chlorothiophenol in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine dropwise to the solution with stirring.

  • Slowly add acetyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Method 2: Palladium-Catalyzed Thioesterification of 2-Chlorobromobenzene

Experimental Protocol:

Materials:

  • 2-Chlorobromobenzene

  • Potassium thioacetate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or other suitable phosphine ligand)

  • Toluene (or other suitable high-boiling solvent)

  • Anhydrous sodium sulfate

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 2-chlorobromobenzene, potassium thioacetate, Pd₂(dba)₃, and Xantphos.

  • Add anhydrous toluene to the flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by gas chromatography-mass spectrometry (GC-MS) or TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with toluene.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Comparative Data

ParameterMethod 1: Acylation of o-ChlorothiophenolMethod 2: Palladium-Catalyzed Thioesterification
Starting Materials o-Chlorothiophenol, Acetyl Chloride2-Chlorobromobenzene, Potassium Thioacetate
Typical Yield 85-95%75-85%
Reaction Time 2-4 hours12-24 hours
Reaction Temperature 0 °C to Room Temperature100-110 °C
Catalyst Required None (Base-mediated)Palladium catalyst and a phosphine ligand
Purity (after chromatography) >98%>97%
Key Advantages High yield, short reaction time, no expensive catalystAvoids handling of potentially odorous and unstable thiophenols
Key Disadvantages Requires handling of lachrymatory and corrosive acetyl chloride, starting thiophenol may be less readily availableRequires an expensive palladium catalyst and ligand, longer reaction times, and higher temperatures

Signaling Pathways and Experimental Workflows

Method 1: Acylation Workflow

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup and Purification start Dissolve o-Chlorothiophenol in Dichloromethane cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_acetyl_chloride Add Acetyl Chloride add_base->add_acetyl_chloride react Stir at Room Temperature (2-4 hours) add_acetyl_chloride->react quench Quench with NaHCO₃ react->quench extract Extract with Dichloromethane quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Pure this compound purify->end Palladium_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Cross-Coupling Reaction cluster_workup Workup and Purification start Combine Reactants, Catalyst, and Ligand in Toluene degas Degas with Inert Gas start->degas heat Heat to 100-110 °C (12-24 hours) degas->heat cool_filter Cool and Filter through Celite heat->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate purify Column Chromatography concentrate->purify end Pure this compound purify->end Nucleophilic_Acyl_Substitution Thiolate o-Chlorothiophenolate (Nucleophile) AcetylChloride Acetyl Chloride (Electrophile) Thiolate->AcetylChloride Nucleophilic Attack Intermediate Tetrahedral Intermediate AcetylChloride->Intermediate Product This compound Intermediate->Product Elimination of Leaving Group Chloride Chloride Ion (Leaving Group) Intermediate->Chloride

Characterization of o-Chlorophenylthioacetate: A Comparative Guide to HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of o-Chlorophenylthioacetate. The information presented herein is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, offering insights into methodology, data interpretation, and comparative performance.

Introduction to this compound and its Analysis

This compound is an organic compound containing a thioester linkage and a chlorinated aromatic ring. Thioesters are a class of organosulfur compounds that play a significant role in various chemical and biological processes. Accurate and reliable characterization of such compounds is crucial for quality control, impurity profiling, and stability studies in drug development and chemical research. Both HPLC and GC-MS are powerful analytical techniques widely employed for the separation and identification of organic molecules. The choice between these two methods often depends on the analyte's volatility, thermal stability, and the specific analytical requirements, such as the need for quantitative accuracy or structural elucidation.

While HPLC is well-suited for a wide range of non-volatile and thermally labile compounds, GC-MS is the preferred method for volatile and semi-volatile analytes.[1][2] For a comprehensive analysis of organosulfur compounds, a combination of both techniques is often employed.[1][3]

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is a common and effective method for the analysis of aromatic thioesters. This technique separates compounds based on their polarity, with a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC

A reverse-phase HPLC method can be employed for the separation and quantification of this compound. A C18 column is a suitable choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of aromatic compounds.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent, such as acetonitrile or methanol, at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standards of varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to establish a calibration curve.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Instrumentation and Conditions:

ParameterCondition
Instrument HPLC system with a UV detector or a Mass Spectrometer (MS)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A) Water with 0.1% Formic AcidB) Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 60% B2-10 min: 60-90% B10-12 min: 90% B12-12.1 min: 90-60% B12.1-15 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm or MS in full scan mode
Data Presentation: HPLC

The following table summarizes hypothetical quantitative data for the analysis of this compound using the described HPLC method.

ParameterValue
Retention Time (RT) 8.5 min
Tailing Factor 1.1
Theoretical Plates > 5000
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Linearity (R²) > 0.999
Precision (%RSD) < 2%

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It offers high resolution and provides structural information through mass spectral fragmentation patterns.

Experimental Protocol: GC-MS

For the analysis of this compound, a GC-MS system with a capillary column is suitable. The choice of the column's stationary phase is critical for achieving good separation. A mid-polarity phase is often a good starting point for aromatic compounds.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent, such as dichloromethane or ethyl acetate, at a concentration of 1 mg/mL.

  • Prepare a series of working standards by serial dilution for calibration.

  • Ensure samples are anhydrous before injection to prevent damage to the GC column.

Instrumentation and Conditions:

ParameterCondition
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial: 80 °C (hold for 2 min)Ramp: 10 °C/min to 280 °C (hold for 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 amu
Data Presentation: GC-MS

The following table presents hypothetical quantitative data for the GC-MS analysis of this compound.

ParameterValue
Retention Time (RT) 12.3 min
Major Fragment Ions (m/z) [M]+•, [M-COCH3]+, [Cl-C6H4-S]+
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantitation (LOQ) 0.15 ng/mL
Linearity (R²) > 0.998
Precision (%RSD) < 5%

Comparison of HPLC and GC-MS for this compound Analysis

FeatureHPLCGC-MS
Principle Separation based on polaritySeparation based on volatility and boiling point
Sample Volatility Not requiredRequired
Thermal Stability Suitable for thermally labile compoundsRequires thermal stability of the analyte
Sensitivity Generally good (µg/mL range)Excellent (ng/mL to pg/mL range)
Structural Information Limited with UV detection; good with MS detectionExcellent due to characteristic fragmentation patterns
Sample Throughput ModerateHigh
Derivatization Generally not requiredMay be required for non-volatile compounds
Instrumentation Cost Lower to moderateHigher

Alternative Analytical Techniques

While HPLC and GC-MS are the most common techniques, other methods can also be employed for the characterization of thioesters:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR).

  • Infrared (IR) Spectroscopy: Useful for identifying the thioester functional group.

  • Thin-Layer Chromatography (TLC): A simple and rapid technique for qualitative analysis and monitoring reactions.

Conclusion

Both HPLC and GC-MS are powerful and complementary techniques for the characterization of this compound.

  • HPLC is a robust and versatile method, particularly suitable for routine quantitative analysis and for compounds that may be thermally unstable.

  • GC-MS offers superior sensitivity and provides invaluable structural information through mass spectral fragmentation, making it ideal for impurity identification and trace-level analysis, assuming the compound is sufficiently volatile and thermally stable.

The choice of technique will ultimately depend on the specific analytical goals, sample matrix, and available instrumentation. For a comprehensive characterization, the use of both techniques in conjunction is often the most effective approach.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Acetonitrile A->B C Prepare Dilutions B->C D Filter Sample C->D E Inject into HPLC D->E F Separation on C18 Column E->F G Detection (UV/MS) F->G H Chromatogram Generation G->H I Peak Integration H->I J Quantification I->J

Caption: Experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Dichloromethane A->B C Prepare Dilutions B->C D Inject into GC-MS C->D E Separation on Capillary Column D->E F Mass Spectrometry Detection E->F G Total Ion Chromatogram F->G H Mass Spectrum Analysis G->H I Library Search & Identification H->I J Quantification H->J

Caption: Experimental workflow for GC-MS analysis.

References

Performance Benchmark Analysis: o-Chlorophenylthioacetate Versus Commercial Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance comparison of the investigational compound o-Chlorophenylthioacetate against current commercial standards in acetylcholinesterase inhibition. The data presented herein is intended to offer an objective analysis for researchers, scientists, and professionals engaged in the field of drug development, particularly in the context of neurodegenerative diseases such as Alzheimer's.

The primary mechanism of action for the compounds discussed is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, these compounds increase the levels of acetylcholine in the brain, which is associated with improvements in cognitive function.[1] Currently, the mainstays in the treatment of mild to moderate Alzheimer's disease are reversible acetylcholinesterase inhibitors.[2][3]

Comparative Analysis of Key Performance Metrics

The following table summarizes the key performance indicators of this compound in comparison to the commercially available and widely prescribed acetylcholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine.

Compound Mechanism of Action Selectivity Bioavailability Common Adverse Effects
This compound Acetylcholinesterase InhibitorPrimarily AChEData not availableExpected cholinergic side effects (e.g., nausea, diarrhea)
Donepezil Reversible AChE Inhibitor[2]Selective for AChE~100%Nausea, diarrhea, insomnia, bradycardia[2]
Rivastigmine Slow-reversible carbamate inhibitor[2]Inhibits both AChE and BuChE[2]~40% (3mg dose)[2]Nausea, vomiting, diarrhea, anorexia
Galantamine Reversible AChE InhibitorSelective for AChE80-100%[2]Nausea, vomiting, diarrhea, anorexia[2]

Experimental Protocols

The following outlines the general experimental methodologies that would be employed to assess the performance of this compound against the commercial standards.

1. In Vitro Enzyme Inhibition Assay (Ellman's Assay):

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against acetylcholinesterase and butyrylcholinesterase.

  • Procedure:

    • Recombinant human acetylcholinesterase and butyrylcholinesterase are used.

    • The assay is performed in a 96-well plate format.

    • Each well contains the respective enzyme, the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE), and DTNB (Ellman's reagent).

    • Varying concentrations of the inhibitor (this compound, Donepezil, Rivastigmine, Galantamine) are added to the wells.

    • The rate of the enzymatic reaction, which produces a yellow-colored product upon reaction with DTNB, is measured spectrophotometrically at 412 nm.

    • The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

2. In Vivo Cognitive Enhancement Studies (Morris Water Maze):

  • Objective: To evaluate the effect of the compounds on learning and memory in a rodent model of cognitive impairment (e.g., scopolamine-induced amnesia).

  • Procedure:

    • Rodents are randomly assigned to treatment groups: vehicle control, scopolamine control, and scopolamine + test compound (this compound or a commercial standard) at various doses.

    • The compounds are administered orally or via intraperitoneal injection.

    • After a set pre-treatment time, scopolamine is administered to induce cognitive deficits.

    • The animals are then trained in the Morris water maze to find a hidden platform. The escape latency (time to find the platform) and the path length are recorded.

    • A probe trial is conducted 24 hours after the last training session, where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

    • Statistical analysis is performed to compare the performance of the different treatment groups.

Visualizing Pathways and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams are provided.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh_Release ACh_Vesicle->ACh_Release Action Potential ACh Acetylcholine ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding Inhibitor This compound or Commercial Standard Inhibitor->AChE Inhibition Signal ACh_Receptor->Signal Activation

Caption: Acetylcholinesterase Inhibitor Mechanism of Action.

Start Start: In Vitro Enzyme Inhibition Assay Prepare_Reagents Prepare Reagents: Enzyme, Substrate, DTNB, Inhibitors Start->Prepare_Reagents Incubate Incubate Reagents in 96-well Plate Prepare_Reagents->Incubate Measure_Absorbance Measure Absorbance at 412 nm Incubate->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 Compare_Potency Compare Potency of This compound and Standards Calculate_IC50->Compare_Potency End End Compare_Potency->End

Caption: Experimental Workflow for In Vitro IC50 Determination.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.